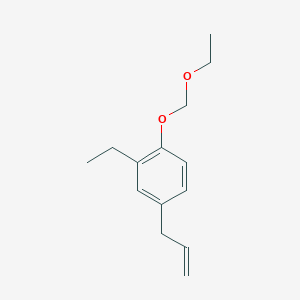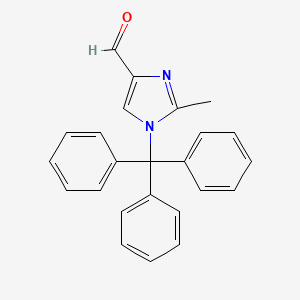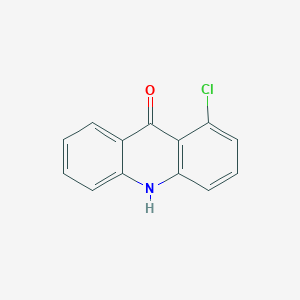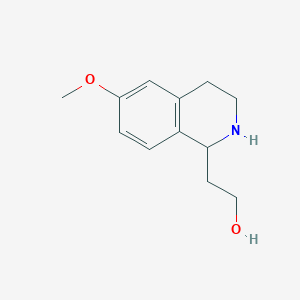
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidinone to cyclohexanone, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. This compound may also influence cellular pathways by altering enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the cyclohexane and ester groups.
Cyclohexanone derivatives: Similar structure but without the pyrrolidinone moiety.
Methyl esters of other cyclic compounds: Similar ester functionality but different ring structures.
Uniqueness
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, pyrrolidinone moiety, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
Properties
CAS No. |
820232-34-6 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
methyl 4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h9-10H,2-8H2,1H3 |
InChI Key |
VQVLBGSJLVOYDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8764041.png)
![(1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B8764045.png)


![2-Methoxy-5-[(4-methyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B8764069.png)

![6-Fluoro-3-methylbenzo[d]isothiazole](/img/structure/B8764086.png)



